![molecular formula C12H14N4O3 B1328109 3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid CAS No. 1119452-13-9](/img/structure/B1328109.png)

3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

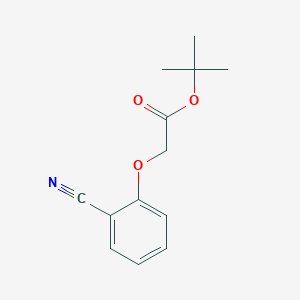

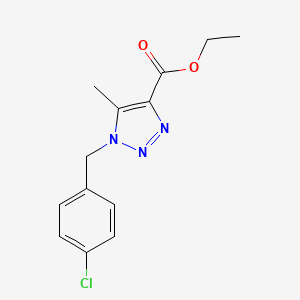

The synthesis of triazolopyridine and its derivatives is a topic of interest due to their pharmacological potential. While the provided data does not directly discuss the synthesis of 3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid, it does provide insights into the synthesis of related compounds. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of a hydrazino-triazinone with carbon disulfide in a water/pyridine mixture or with benzyl bromide in methanolic ammonia water . Similarly, the synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives is achieved through a parallel iterative solution-phase synthesis, starting with 2,6-bis-aminopyridine-4-carboxylic acid methyl ester . These methods could potentially be adapted for the synthesis of the compound .

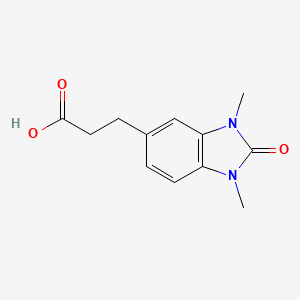

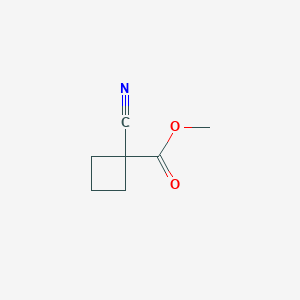

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives is characterized by extensive intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence their physical properties and reactivity . For example, the compound mentioned in paper forms a monoclinic crystal structure with extensive N-H...N and N-H...O hydrogen bonding. The diverse supramolecular synthons formed by triazolopyridines with different substituents can significantly affect their crystal structures . These structural insights are crucial for understanding the behavior of 3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid.

Chemical Reactions Analysis

The reactivity of triazolopyridine derivatives can be quite varied. For instance, partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines can undergo acylation and intramolecular alkylation reactions to form polycondensed heterocycles . Additionally, triorganotin(IV) derivatives of triazolopyrimidine carboxylic acids have been synthesized, which exhibit antimicrobial activity . These reactions highlight the potential chemical transformations that the compound of interest may undergo.

Physical and Chemical Properties Analysis

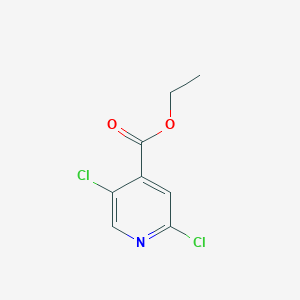

The physical and chemical properties of triazolopyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of a trifluoromethyl group in 3-amino-5-trifluoromethyl-1,2,4-triazole can lead to the formation of fluorinated triazolopyrimidine and triazolo[5,1-c]triazine derivatives . The electronic and intermolecular interactional characteristics of the substituents play a critical role in determining the properties of these compounds . Understanding these properties is essential for the development of new pharmaceuticals and materials.

Scientific Research Applications

Synthesis and Chemical Reactions

- Polycondensed Heterocycles Synthesis : Research has shown that partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, which are structurally similar to the compound , can react with chlorocarboxylic acid chlorides to produce amides, leading to the formation of polycondensed heterocycles. This could be relevant for synthesizing similar structures using the compound of interest (Chernyshev et al., 2014).

- Interaction with Other Chemical Compounds : Aminoazoles like 3-amino-5-methylpyrazole and 3,5-diamino-1,2,4-triazole have been shown to interact with various acids and ketones, forming pyrazolo[3,4-b]pyridin-6-ones and 1,2,4-triazolo[1,5-a]pyrimidin-7-ones. These interactions might be similar for the compound in focus (Lipson et al., 2007).

Biological and Pharmaceutical Applications

- Fungicidal Activities : Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, which bear resemblance to the given compound, have shown promising fungicidal activities. This suggests potential applications of the compound in agricultural or pharmaceutical fungicides (Li De-jiang, 2008).

- Supramolecular Synthons in Crystal Engineering : The unique electronic and intermolecular interactional characteristics of 1,2,4-Triazolo[1,5-a]pyridine derivatives, including those with specific substituents, are significant in forming diverse supramolecular synthons. These properties can be vital for pharmaceutical development and application in crystal engineering (Chai et al., 2019).

- Lead-like Compound Design : Functionalized building blocks based on triazolo[1,5-a]pyridine cores have been prepared and are likely to be useful as privileged motifs in lead-like compound design for pharmaceutical applications (Mishchuk et al., 2016).

Structural Analysis and Crystallography

- Structural Chemistry Information : The structural chemistry of 1,2,4-triazolo[1,5-a]pyridine derivatives, including their crystal structures and conformational dynamics, is essential for pharmaceutical development and crystal engineering. Understanding these properties can aid in the development of new drugs and materials (Chai et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes .

Mode of Action

It’s known that the binding energy values against certain targets can range from 159 to 14 kcal/mol .

Biochemical Pathways

Similar compounds have been found to inhibit parasitic growth by inhibiting certain processes .

Result of Action

Similar compounds have shown antibacterial activities and have been used in proteomics research .

properties

IUPAC Name |

3-(2,2-dimethylpropanoylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-12(2,3)10(19)13-11-15-14-8-7(9(17)18)5-4-6-16(8)11/h4-6H,1-3H3,(H,17,18)(H,13,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCJOFDDYORSSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C2N1C=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)

![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)

![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)